Scientific Field: Pharmaceutical Investigation
Summary of Application: A method based on liquid chromatographic–tandem mass spectrometric method (LC–MS/MS) has been developed and validated to determine plasma concentrations of olopatadine.
Methods of Application: Olopatadine and internal standard (IS, loratadine) from human plasma were extracted using solid-phase extraction.
Results or Outcomes: The calibration curve was linear over the concentration range from 0.2 to 100 ng/mL, and correlation coefficients (r^2) were greater than 0.99.
Scientific Field: Allergology
Summary of Application: An intranasal olopatadine hydrochloride-mometasone furoate (Olo-Mom) combination was introduced as a nasal spray for the treatment of seasonal and perennial allergic rhinitis.
Scientific Field: Ophthalmology
Summary of Application: An ophthalmic solution of olopatadine was approved by the FDA and European Union for the treatment of seasonal and perennial allergic conjunctivitis.
Methods of Application: Olopatadine is used for the symptomatic treatment of ocular itching associated with allergic conjunctivitis in ophthalmic formulations.
Scientific Field: Pharmacology
Summary of Application: A study was conducted to compare the efficacy and safety of Olopatadine and Emedastine in Chinese patients with allergic conjunctivitis.
Methods of Application: A total of 2,745 allergic conjunctivitis affected eyes were subjected to simple randomization. Patients received normal saline, 0.2% olopatadine, or emedastine in affected eyes.
Results or Outcomes: Both Olopatadine and Emedastine were found to be effective and safe in treating allergic conjunctivitis.
Methods of Application: In phase III studies, Olo-Mom nasal spray administered twice daily showed significant improvements in rTNSS compared to placebo, olopatadine monotherapy, and mometasone monotherapy.
Scientific Field: Dermatology
Summary of Application: Olopatadine hydrochloride, an antihistamine drug, has been used in the treatment of skin inflammation induced by repeated topical application of oxazolone in mice.
Scientific Field: Pulmonology
Summary of Application: Olopatadine Hydrochloride (Olo), an FDA–approved drug, was found as a potential NF-κB inhibitor which has been reported for the first time, and considered further for the pharmacological validation.
Methods of Application: Intraperitoneal LPS administration resulted in ALI/ARDS by fulfilling 3 out of the 4 criteria described by ATS committee (2011) published workshop report.
Results or Outcomes: Inhibition of NF-κB pathway by Olo resulted in protection and reduced mortality in LPS- induced ALI and thus has potential to be used clinically to arrest disease progression in ALI/ARDS.
Olopatadine is a tricyclic compound classified as an antihistamine and mast cell stabilizer. It is primarily utilized in the treatment of allergic conjunctivitis and allergic rhinitis. The compound is known for its dual mechanism of action: it acts as a selective antagonist at the histamine H1 receptors and stabilizes mast cells to prevent the release of inflammatory mediators such as histamine, tryptase, and prostaglandin D2. This unique profile allows olopatadine to effectively alleviate symptoms such as itching, redness, and swelling associated with allergic reactions .
Olopatadine's mechanism of action involves preventing the release of histamine from mast cells. Mast cells are immune system cells that store histamine, a chemical involved in allergic reactions. By inhibiting the release of histamine, Olopatadine reduces symptoms like itching, redness, and inflammation in the eye [, ].
Olopatadine can undergo various chemical transformations, particularly during its metabolism. The primary metabolic pathways involve cytochrome P450 enzymes, specifically CYP3A4, which converts olopatadine into its active metabolite, N-desmethyl olopatadine, and the inactive metabolite, olopatadine N-oxide. These metabolites are primarily excreted through urine, with approximately 60-70% of the administered dose recovered in this manner .
The biological activity of olopatadine is attributed to its ability to inhibit the activation of histamine receptors. By binding selectively to the H1 receptors, it blocks histamine-induced signaling pathways that lead to allergic responses. Additionally, olopatadine stabilizes mast cells, preventing them from releasing pro-inflammatory substances during allergic reactions. This dual action not only reduces immediate symptoms but also contributes to longer-term relief from allergic conditions .
The synthesis of olopatadine involves several steps that typically begin with the formation of a dibenzoxepin structure. The process includes:
Olopatadine is primarily used in ophthalmic formulations to treat allergic conjunctivitis and in nasal sprays for allergic rhinitis. Its applications include:
Several compounds share structural or functional similarities with olopatadine. Here are a few notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Azelastine | H1 receptor antagonist | Also acts as a mast cell stabilizer; used nasally |
| Ketotifen | H1 receptor antagonist | Available as both oral and topical formulations |
| Doxepin | H1 receptor antagonist | Tricyclic antidepressant with antihistaminic properties |
| Levocabastine | H1 receptor antagonist | Primarily used in eye drops for allergic conjunctivitis |
Olopatadine's uniqueness lies in its selective action at the H1 receptor combined with mast cell stabilization properties, which differentiates it from other antihistamines that may not exhibit both activities simultaneously .
Olopatadine exists in two primary chemical forms, each with distinct molecular characteristics. The base form of olopatadine possesses the molecular formula C₂₁H₂₃NO₃ with a precise molecular weight of 337.419 grams per mole [1] [2] [3]. The exact mass, determined through high-resolution mass spectrometry, measures 337.167794 daltons [4].
The hydrochloride salt form, which represents the most commonly utilized pharmaceutical formulation, exhibits the molecular formula C₂₁H₂₄ClNO₃ [5] [6]. This salt formation increases the molecular weight to 373.87 grams per mole, with an exact mass of 373.144471 daltons [6] [7]. The hydrochloride salt demonstrates enhanced water solubility compared to the base form, making it more suitable for pharmaceutical applications [8] [9].
Table 1: Chemical Registry Numbers and Identifiers
| Property | Value |
|---|---|
| CAS Registry Number (Base) | 113806-05-6 |
| CAS Registry Number (Hydrochloride) | 140462-76-6 |
| UNII Number | D27V6190PM |
| ChEBI ID | CHEBI:94593 |
| ChEMBL ID | CHEMBL1189432 |
| DrugBank ID | DB00768 |
| InChI Key | JBIMVDZLSHOPLA-LSCVHKIXSA-N |
| EC Number | 601-282-3 |
| KEGG ID | C07789, D08293 |
Table 2: Molecular Formula and Weight Specifications
| Form | Molecular Formula | Molecular Weight (g/mol) | Exact Mass (Da) |
|---|---|---|---|
| Olopatadine (Base) | C₂₁H₂₃NO₃ | 337.419 | 337.167794 |
| Olopatadine Hydrochloride | C₂₁H₂₄ClNO₃ | 373.87 | 373.144471 |
The International Union of Pure and Applied Chemistry systematic nomenclature for olopatadine provides precise structural identification through standardized naming conventions. The primary International Union of Pure and Applied Chemistry name for the Z-isomer form is 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c] [1]benzoxepin-2-yl]acetic acid [1] [10] [11]. An alternative International Union of Pure and Applied Chemistry designation describes the compound as (Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid [2] [12].
The Chemical Abstracts Service systematic name further specifies the compound as Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, (11Z)- [7]. This nomenclature explicitly indicates the Z geometric configuration at the 11-position double bond, which represents the biologically active isomeric form.
Various synonyms and alternative names exist for olopatadine, including the common names Olopatadina and Opatanol [1] [2]. Commercial formulations are marketed under multiple trade names including Patanol, Pataday, Pazeo, Patanase, and Allelock [13] [12]. During development phases, the compound was designated by research codes AL-4943A, KW-4679, and KW-4943A [1] [2] [12].
Table 3: Chemical Nomenclature and Names
| Nomenclature System | Name |
|---|---|
| IUPAC Name (Z-isomer) | 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c] [1]benzoxepin-2-yl]acetic acid |
| IUPAC Name (Alternative) | (Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid |
| Chemical Abstracts Name | Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, (11Z)- |
| Common Names | Olopatadine, Olopatadina, Opatanol |
| Trade Names | Patanol, Pataday, Pazeo, Patanase, Allelock |
| Development Codes | AL-4943A, KW-4679, KW-4943A |
The structural framework of olopatadine centers around a tricyclic dibenzo[b,e]oxepin core system, representing a complex fused ring architecture [11] [14]. This core structure consists of two benzene rings connected through an oxepin bridge, creating a seven-membered heterocyclic ring containing one oxygen atom. The structural formula demonstrates the spatial arrangement of atoms within this sophisticated molecular framework.
The Simplified Molecular Input Line Entry System representation provides a precise textual description of the molecular structure. The canonical Simplified Molecular Input Line Entry System notation reads: CN(C)CCC=C1C2=CC=CC=C2COC2=C1C=C(CC(O)=O)C=C2 [11]. The isomeric Simplified Molecular Input Line Entry System, which explicitly defines stereochemistry, appears as: CN(C)CC\C=C1\C2=CC=CC=C2COC2=C1C=C(CC(O)=O)C=C2 [11].
The International Chemical Identifier provides comprehensive structural information: InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8- [11]. The trailing "/b18-8-" specification explicitly indicates the Z-configuration of the double bond at position 8-18.
The stereochemical characteristics of olopatadine center on the geometric configuration of the exocyclic double bond. The molecule possesses a single stereogenic element represented by the C=C double bond connecting the propylidene chain to the tricyclic core [15]. This geometric constraint prevents free rotation and establishes distinct spatial arrangements for the Z and E isomeric forms.
Table 4: Structural Descriptors and Configuration
| Descriptor Type | Value |
|---|---|
| SMILES (Canonical) | CN(C)CCC=C1C2=CC=CC=C2COC2=C1C=C(CC(O)=O)C=C2 |
| SMILES (Isomeric) | CN(C)CC\C=C1\C2=CC=CC=C2COC2=C1C=C(CC(O)=O)C=C2 |
| InChI | InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8- |
| Core Ring System | Dibenzo[b,e]oxepin (tricyclic system) |
| Geometric Configuration | Z-configuration (cis) |
| Stereochemistry | Single stereocenter with Z-geometry |
The phenomenon of Z/E isomerism in olopatadine represents a critical aspect of its structural chemistry and pharmaceutical relevance. This geometric isomerism arises from the restricted rotation around the exocyclic double bond connecting the dimethylaminopropylidene substituent to the dibenzoxepin core structure [16] [17].
The Z-isomer, which constitutes the pharmaceutically active form, exhibits a CAS registry number of 113806-05-6 [1] [2]. In this configuration, the priority substituents on either side of the double bond are positioned on the same side of the molecular plane, creating a cis arrangement [18]. The Z-designation derives from the German word "zusammen," meaning together, reflecting the spatial proximity of the higher priority groups.
Conversely, the E-isomer possesses the CAS registry number 113806-06-7 [19] [20]. In this geometric arrangement, the priority substituents are located on opposite sides of the double bond, establishing a trans configuration [19]. The E-designation originates from the German term "entgegen," signifying opposite or against.
Research investigations have demonstrated successful stereoselective synthetic methodologies for preparing both Z and E isomers of olopatadine [16] [17]. These synthetic approaches utilize trans stereoselective Wittig olefination reactions employing nonstabilized phosphorus ylides, followed by stereoselective Heck cyclization reactions. The stereoselectivity of these transformations depends critically on both the phosphonium salt anion and the cation present in the base used for ylide generation [16] [17].
Olopatadine hydrochloride presents as a white to off-white crystalline powder with distinctive physical characteristics that are critical for pharmaceutical applications [1] [2] [3] [4]. The compound exhibits excellent crystalline structure integrity, which contributes to its stability and handling properties during manufacturing processes. The crystalline nature of olopatadine hydrochloride has been extensively studied, revealing the existence of conformational polymorphs designated as Forms I and II [5]. These polymorphic forms crystallize in the monoclinic crystal system, with each form containing one olopatadine hydrochloride molecule in the Z configuration within the asymmetric unit [5].
The physical appearance characteristics remain consistent across different manufacturing batches, with the compound maintaining its white to light yellow coloration [4] [6] [7]. The powder demonstrates good flow properties and compressibility, making it suitable for various pharmaceutical formulations. The crystalline structure contributes to the compound's overall stability profile and influences its dissolution characteristics in different media [5].
The solubility profile of olopatadine hydrochloride demonstrates significant variation across different solvents, reflecting its chemical structure and ionic characteristics [1] [8] [9]. In aqueous media, olopatadine hydrochloride exhibits sparingly soluble characteristics, with quantitative solubility values ranging from 13 to 34.77 millimolar, equivalent to approximately 20 milligrams per milliliter [1] [3] [8] [9]. This aqueous solubility is enhanced compared to the free base form, attributed to the hydrochloride salt formation.
The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations up to 75 milligrams per milliliter (200.6 millimolar) [9] [10]. In alcoholic solvents, olopatadine hydrochloride shows variable solubility characteristics: it is soluble in methanol [1] [8] [11], slightly soluble in ethanol at approximately 8 milligrams per milliliter (21.39 millimolar) [1] [8] [9], and very slightly soluble in isopropanol [1] [8]. The compound exhibits very limited solubility in acetone and is essentially insoluble in chloroform [1] [8] [2].
Buffer solutions significantly influence the solubility profile of olopatadine hydrochloride. At pH 4.6, the compound remains sparingly soluble, while at pH 10, it becomes soluble [1] [8]. This pH-dependent solubility behavior is directly related to the ionization characteristics of the compound and has important implications for formulation development.
Olopatadine hydrochloride exhibits zwitterionic characteristics, possessing both acidic and basic functional groups that contribute to its pH-dependent behavior [12]. The compound is characterized by two distinct pKa values: 4.29 for the carboxyl group and 9.19 for the tertiary amino group [12]. This dual ionization pattern significantly influences the compound's behavior in different pH environments.
When dissolved in deionized water at a concentration of 5 milligrams per milliliter, olopatadine hydrochloride produces solutions with pH values ranging from 2.5 to 4.0 [1] [8]. At a 1% aqueous solution concentration, the pH stabilizes at approximately 2.5 [2]. These acidic pH values result from the hydrochloride salt formation and the ionization behavior of the compound.
The zwitterionic nature of olopatadine becomes particularly important in physiological conditions where pH varies significantly. The compound's ionization state directly affects its membrane permeability, protein binding, and therapeutic efficacy. Understanding these pH-dependent characteristics is crucial for optimizing formulation strategies and predicting in vivo behavior.
The ultraviolet spectroscopic profile of olopatadine reveals distinctive absorption characteristics that are essential for analytical and quality control applications [12] [13] [14]. The compound exhibits a dual-peak absorption pattern in the ultraviolet region, with significant peaks occurring at 208-212 nanometers and 296-300 nanometers [12] [14]. The shorter wavelength peak (208-212 nanometers) demonstrates higher absorptivity compared to the longer wavelength peak, making it suitable for sensitive analytical applications.
In methanol solvent systems, olopatadine demonstrates maximum absorption at 231 nanometers, which has been selected as the preferred wavelength for analytical determinations in this solvent [13]. In aqueous solutions, the compound exhibits maximum absorption at 298 nanometers, characterized by a Gaussian pattern with excellent spectral homogeneity [12] [14]. This wavelength has been recommended by the Japanese Pharmacopoeia as the standard for olopatadine analysis.
The spectroscopic characteristics of olopatadine are influenced by the presence of conjugated chromophores within its molecular structure. The compound's absorption profile provides valuable information for identification, quantification, and stability assessment. The dual-peak system allows for versatile analytical approaches, with the choice of wavelength depending on the specific analytical requirements and matrix effects.
The partition coefficient of olopatadine reflects its lipophilic characteristics, which are crucial for understanding its membrane permeability and biological activity [12]. The compound exhibits a logarithmic partition coefficient (log P) greater than 4.0, indicating significant lipophilicity [12]. This high lipophilicity contributes to the compound's ability to penetrate biological membranes and reach target tissues effectively.
The lipophilic nature of olopatadine is evidenced by its limited water solubility and enhanced solubility in organic solvents [12]. The partition coefficient behavior is particularly important for ophthalmic applications, where the compound must penetrate ocular tissues to achieve therapeutic concentrations. The balance between lipophilicity and hydrophilicity determines the compound's residence time in ocular tissues and its overall therapeutic efficacy.
Temperature stability studies reveal that olopatadine hydrochloride maintains its integrity at room temperature but shows decomposition at elevated temperatures [15] [6] [7]. The melting point of the hydrochloride salt ranges from 242 to 248 degrees Celsius with decomposition [15] [6] [7] [16], while the free base exhibits a melting point of 188-189.5 degrees Celsius [16]. These thermal characteristics are important for storage conditions and manufacturing processes.
Acute Toxic;Environmental Hazard